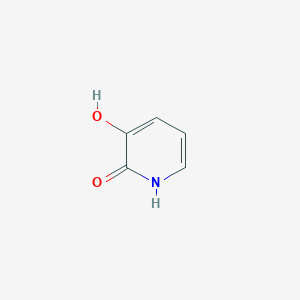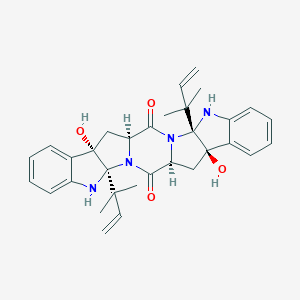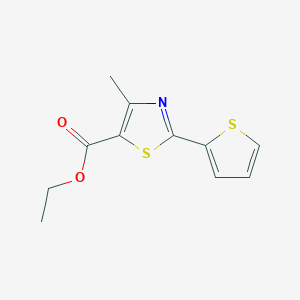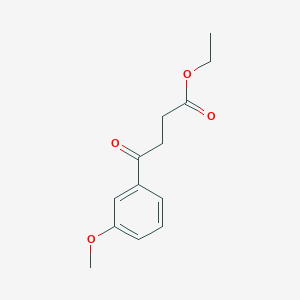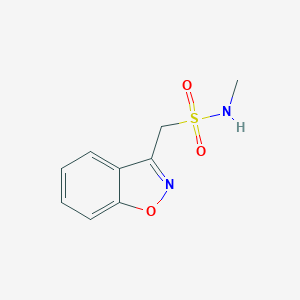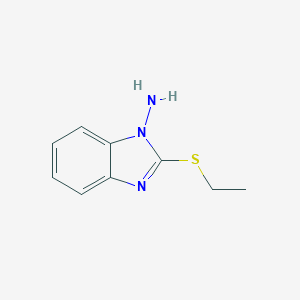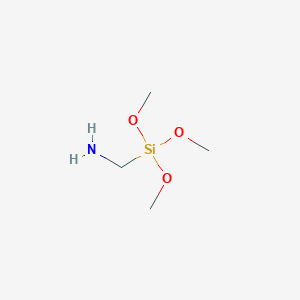
1-(Trimethoxysilyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethoxysilyl)methanamine is an organosilicon compound with the molecular formula C4H13NO3Si. It is a colorless to pale yellow liquid known for its solubility and adhesion properties. This compound is widely used in various industrial and research applications due to its ability to improve solution properties and enhance surface wettability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethoxysilyl)methanamine is typically synthesized through the reaction of trimethoxysilane with chloromethanolamine. The reaction is carried out under argon protection at room temperature, with a molar ratio of 1:1.1 for trimethoxysilane and chloromethanolamine. The mixture is stirred for 12 to 24 hours to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethoxysilyl)methanamine undergoes several types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group reacts with water to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Hydrolysis: Produces silanol groups.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Results in various substituted amines and silanes.
Scientific Research Applications
1-(Trimethoxysilyl)methanamine has a wide range of applications in scientific research:
Surface Modification: Used to create hydrophobic surfaces and self-cleaning coatings.
Adhesion Promotion: Enhances adhesion between dissimilar materials, such as metals and polymers.
Catalysis: Acts as a catalyst or catalyst support in organic synthesis.
Biomedical Applications: Utilized in drug delivery systems and as a component in biocompatible materials.
Mechanism of Action
The mechanism of action of 1-(Trimethoxysilyl)methanamine involves its ability to form strong covalent bonds with hydroxyl groups on various substrates. This interaction leads to the formation of a thin organic layer that alters the surface properties of the substrate. The compound’s trimethoxysilyl group reacts with hydroxyl groups, while the amine group can participate in further chemical modifications.
Comparison with Similar Compounds
- (Aminomethyl)trimethoxysilane
- Trimethoxysilylpropylamine
- Trimethoxysilylpropyl methacrylate
Comparison: 1-(Trimethoxysilyl)methanamine is unique due to its specific combination of a trimethoxysilyl group and an amine group. This combination allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it offers enhanced adhesion properties and versatility in surface modification and catalysis .
Properties
IUPAC Name |
trimethoxysilylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO3Si/c1-6-9(4-5,7-2)8-3/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKBFSWVHXKMSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CN)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578372 |
Source


|
| Record name | 1-(Trimethoxysilyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71408-48-5 |
Source


|
| Record name | 1-(Trimethoxysilyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
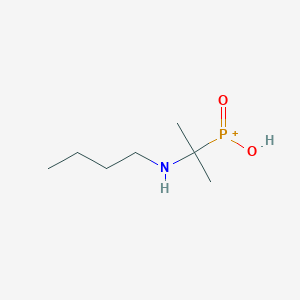
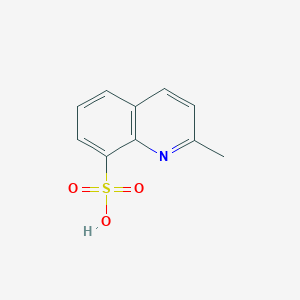
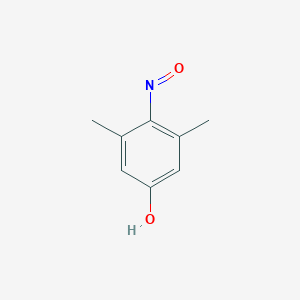
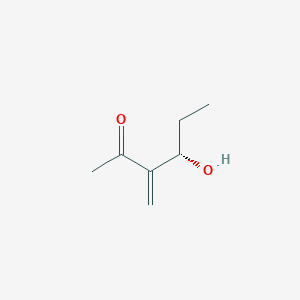
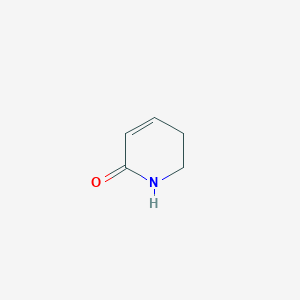
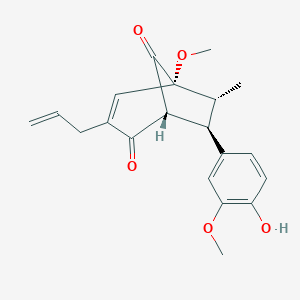
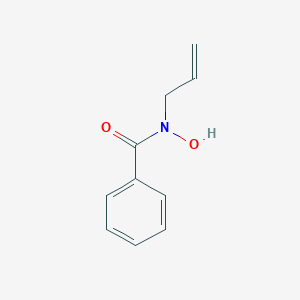
![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
